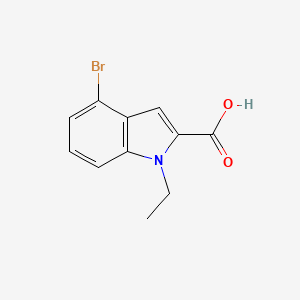
1-(3-Methylpiperazin-1-yl)-2-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(3-Methylpiperazin-1-yl)-2-phenylbutan-1-one” is a piperazine derivative . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are commonly found in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of significant research. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学研究应用
MPBP is widely used in scientific research, particularly in the biochemical and physiological fields. It has been used to study the mechanism of action of certain enzymes, as well as the effects of drugs on the body. It has also been used to study the effects of certain hormones, such as insulin, on the body. Additionally, it has been used to investigate the effects of physical exercise on the body, as well as the effects of certain nutrients on the body.
作用机制
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances
Biochemical Pathways
Given the broad biological activities of piperazine derivatives , it’s plausible that this compound could influence multiple pathways, particularly those involving neurotransmission
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the drugability of a compound, considering factors like molecular weight, lipophilicity, and hydrogen bond donors and acceptors.
Result of Action
Based on the known activities of piperazine derivatives , it’s possible that this compound could have effects at the cellular level, potentially influencing cell signaling or neurotransmission. More research is needed to determine the specific molecular and cellular effects of this compound.
实验室实验的优点和局限性
MPBP has several advantages for lab experiments. It is highly soluble in water and ethanol, making it easy to use in a variety of experiments. Additionally, it is relatively stable, making it an ideal compound for long-term experiments. However, it is important to note that MPBP is a synthetic compound, and therefore, it is not found in nature. This means that it must be synthesized in a laboratory, which can be time consuming and costly.
未来方向
Despite its wide range of applications, there is still much to be learned about MPBP. Future research should focus on the mechanism of action of MPBP, as well as its effects on the body’s metabolism, immune system, and cardiovascular system. Additionally, research should focus on the potential applications of MPBP in the pharmaceutical industry, as well as its potential as an antioxidant. Finally, research should focus on the potential therapeutic uses of MPBP, such as its use as an anti-inflammatory agent or as an inhibitor of certain enzymes.
合成方法
MPBP can be synthesized using a variety of methods. One of the most common methods is the condensation of 3-methyl-1-piperazine and 2-phenylbutyric acid. This reaction is typically performed in the presence of an acid catalyst, such as hydrochloric acid, and the resulting product is a white crystalline powder. Other methods of synthesis include the reaction of 3-methyl-1-piperazine with 2-phenylbutyronitrile, the reaction of 3-methyl-1-piperazine with 2-phenylbutyric anhydride, and the reaction of 3-methyl-1-piperazine with 2-phenylbutyric acid chloride.
属性
IUPAC Name |
1-(3-methylpiperazin-1-yl)-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-14(13-7-5-4-6-8-13)15(18)17-10-9-16-12(2)11-17/h4-8,12,14,16H,3,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORJXNXBCOPEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCNC(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)
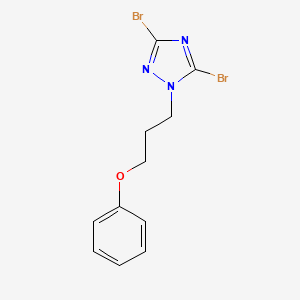
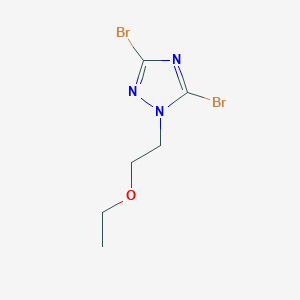
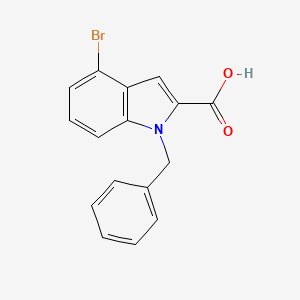

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)
![1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362755.png)

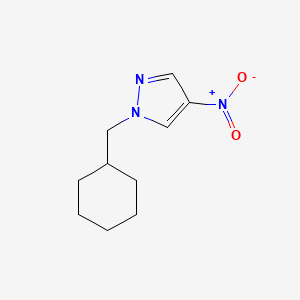
![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)
